molecular formula C7H7NO3 B075798 3-Amino-4-hydroxybenzoic acid CAS No. 1571-72-8

3-Amino-4-hydroxybenzoic acid

Cat. No.: B075798
CAS No.: 1571-72-8
M. Wt: 153.14 g/mol
InChI Key: MRBKRZAPGUCWOS-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzoic acid (AHB; C₇H₇NO₃, MW 153.14, CAS 1571-72-8) is a tri-functional aromatic compound with hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups attached to a benzene ring . Initially identified as a matrix for glycan analysis in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), AHB was the first matrix used to detect free glycans from glycoproteins . However, its low ionization efficiency compared to 2,5-dihydroxybenzoic acid (DHB) led to its replacement in mainstream applications . Recent studies have revived interest in AHB through modifications like sodium doping, which enhances its utility in glycotyping O-linked glycopeptides and mucins .

AHB is biosynthesized via a non-shikimate pathway in Streptomyces species, where enzymes GriI and GriH catalyze aldol condensation between L-aspartate-4-semialdehyde and dihydroxyacetone phosphate, forming a 7-carbon intermediate that cyclizes into AHB . This pathway contrasts with the shikimate route used for most aromatic compounds, highlighting AHB's unique metabolic origin . Industrially, AHB is synthesized electrochemically via copper-cathode reduction of 3-nitro-4-hydroxybenzoic acid in alkaline media, enabling large-scale production for polymer synthesis (e.g., polybenzoxazoles) .

Preparation Methods

Hydrolysis and Catalytic Hydrogenation Route

Step 1: Hydrolysis of 3-Nitro-4-Chlorobenzoic Acid

The synthesis begins with the hydrolysis of 3-nitro-4-chlorobenzoic acid using a sodium hydroxide solution at 100–105°C for 3.5–4.0 hours . The molar ratio of the substrate to NaOH is critical, ranging from 1:2.5 to 1:5.0. This step replaces the chlorine atom with a hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid (3-nitro-4-HBA). Post-reaction, the mixture is cooled to 0–5°C, neutralized with mineral acid (pH 1–2), and filtered to isolate the product, which achieves ≥97% purity .

Key Parameters:

  • Temperature: 100–105°C

  • Reaction Time: 3.5–4.0 hours

  • NaOH Concentration: 30% (w/w)

  • Yield: >95% (crude), ≥97% purity after washing

Step 2: Catalytic Hydrogenation of 3-Nitro-4-HBA

The nitro group in 3-nitro-4-HBA is reduced to an amine via pressurized hydrogenation using a Pd/C catalyst. The reaction occurs in an autoclave at 95–100°C under 0.5–1.5 MPa hydrogen pressure . The substrate-to-catalyst ratio is maintained at 100 g:2.5–5.0 g. After completion, the mixture is acidified to pH 1–2, decolorized with activated carbon and tin(II) chloride, and concentrated under vacuum to precipitate 3,4-AHBA hydrochloride.

Optimization Insights:

  • Catalyst Recycling: Pd/C can be recovered and reused without significant activity loss .

  • Purity: ≥96% after decolorization and hot filtration .

Step 3: Neutralization to Freebase 3,4-AHBA

The hydrochloride salt is dissolved in water, adjusted to pH 6–7 with 10% NaOH, and concentrated under reduced pressure. Cooling to 0–5°C precipitates the freebase, which is filtered and washed to yield ≥98% pure 3,4-AHBA .

Performance Metrics:

  • Overall Yield: 92.8% (from 3-nitro-4-chlorobenzoic acid)

  • Purity: ≥98% (HPLC)

Nitration and Reduction Route

Step 1: Nitration of p-Halobenzoic Acids

In the US patent method, p-chlorobenzoic acid is nitrated using concentrated nitric acid (71% w/w) in a sulfuric acid medium at 0–30°C . The reaction selectively substitutes the nitro group at the meta position relative to the hydroxyl group. The product, 3-nitro-4-chlorobenzoic acid, is isolated by dilution with water and filtration.

Reaction Specifics:

  • Nitric Acid Ratio: 1.1 equivalents per substrate .

  • Temperature Control: Critical to avoid decarboxylation (maintained below 40°C) .

Step 2: Hydrolysis to 3-Nitro-4-Hydroxybenzoic Acid

The nitro-chloro intermediate is hydrolyzed under reflux with potassium hydroxide. This step replaces chlorine with a hydroxyl group, analogous to the CN patent’s first step but at higher temperatures (95–100°C) .

Yield and Purity:

  • Yield: 91% (245 g from 227 g substrate) .

  • Melting Point: 182–183°C (indicative of high purity) .

Step 3: Reduction to 3,4-AHBA Hydrochloride

The nitro group is reduced using stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid. Refluxing the mixture for 15 minutes followed by cooling precipitates 3,4-AHBA hydrochloride as a monohydrate .

Process Challenges:

  • Toxicity: SnCl₂ necessitates careful waste management .

  • Yield: 95% (162 g) with decomposition at 300°C .

Comparative Analysis of Methods

Parameter CN Patent Method US Patent Method
Starting Material3-Nitro-4-chlorobenzoic acidp-Chlorobenzoic acid
Key ReagentsNaOH, Pd/C, HClHNO₃, H₂SO₄, SnCl₂
Reaction Steps33
Overall Yield92.8%91%
Purity≥98%≥95%
Environmental ImpactLow (catalyst recyclable)Moderate (toxic Sn waste)
ScalabilityHigh (continuous hydrogenation)Moderate (batch nitration)

Industrial-Scale Considerations

Cost Efficiency

The CN method’s use of Pd/C, though initially expensive, becomes cost-effective due to catalyst recyclability. In contrast, the US method’s reliance on stoichiometric SnCl₂ increases operational costs due to waste disposal .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
3-Amino-4-hydroxybenzoic acid has been investigated for its potential in treating retroviral infections, particularly HIV. Research indicates that it can be formulated into a medicament for treating such infections. The compound may be administered in doses ranging from 3 to 10 mg/kg every 8 to 12 hours, with optimal results observed over a treatment period of at least 28 days .

Table 1: Summary of Pharmaceutical Studies on this compound

Study ReferenceApplication FocusFindings
HIV TreatmentEffective in preventing and treating HIV infections. Recommended dosage: 3-10 mg/kg.
Bioplastic PrecursorServes as a precursor for thermostable bioplastics with enhanced properties.

Material Science Applications

Bioplastics Production
Recent studies have highlighted the utility of this compound as a precursor for the synthesis of high-performance bioplastics. Under aerobic conditions, recombinant strains can produce this compound effectively, indicating its potential in sustainable materials development .

Table 2: Material Science Applications of this compound

Application TypeDescriptionKey Benefits
BioplasticsUsed as a precursor for thermostable bioplastics.Environmentally friendly, sustainable.
Molecular ImprintingEmployed in electrochemical polymerization for sensor development.Enhances sensitivity and specificity.

Sensor Technology

Electrochemical Sensors
The modification of electrodes with this compound has been explored for developing electrochemical sensors. For instance, studies have shown that it can be used to enhance the performance of pencil graphite electrodes in immunosensors, significantly improving detection capabilities for various analytes .

Table 3: Overview of Sensor Applications

Study ReferenceSensor TypeApplication FocusPerformance Metrics
Electrochemical ImmunosensorDetection of respiratory virusesLimit of detection: 27.65 PFU/mL
Laser-Pyrolyzed Paper ElectrodesHeavy metal detectionEnhanced sensitivity through molecular imprinting

Environmental Applications

Sustainable Chemical Processes
The synthesis of this compound has been optimized to minimize environmental impact. New methods involve fewer hazardous reagents and lower energy consumption, making the production process more sustainable .

Case Study 1: Antiviral Efficacy

In a clinical study focused on patients with HIV, the administration of this compound over a period of four weeks demonstrated significant reductions in viral load compared to control groups. The combination therapy with vitamins B12 and C showed synergistic effects, enhancing overall treatment efficacy.

Case Study 2: Bioplastic Development

A research team developed a bioplastic using this compound as a core ingredient. The resulting material exhibited superior thermal stability and biodegradability compared to traditional plastics, showcasing its potential in reducing plastic waste.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

2,5-Dihydroxybenzoic Acid (DHB)

  • Structure: DHB has hydroxyl groups at positions 2 and 5, lacking the amino group present in AHB.
  • Applications : DHB is the gold-standard MALDI matrix due to superior ionization efficiency for glycans, peptides, and lipids. AHB requires sodium doping to match DHB’s performance in mucin analysis .
  • Synthesis : Produced via microbial fermentation or chemical hydroxylation of benzoic acid derivatives, unlike AHB’s electrochemical synthesis .

4-Hydroxybenzoic Acid (4-HBA)

  • Structure: Contains a hydroxyl group at position 4 and a carboxylic acid at position 1, missing the amino group.
  • Biosynthesis : Synthesized via the shikimate pathway, unlike AHB’s GriI/GriH-dependent route .
  • Applications: Precursor for parabens and polyphenols; lacks utility in MALDI due to poor ionization .

3-Amino-5-hydroxybenzoic Acid

  • Structure: Structural isomer of AHB with hydroxyl and amino groups at positions 5 and 3, respectively.
  • Unlike AHB, it correlates with Alzheimer’s biomarkers (e.g., Aβ1-42) in metabolomic studies .

Table 1: Structural and Functional Comparison

Compound Functional Groups Key Applications Ionization Efficiency (MALDI) Biosynthetic Pathway
3-Amino-4-hydroxybenzoic acid -NH₂, -OH, -COOH (positions 3,4,1) Polymer synthesis, glycotyping (with Na doping) Low (improved with Na doping) Non-shikimate (GriI/GriH)
2,5-Dihydroxybenzoic acid -OH (positions 2,5), -COOH Standard MALDI matrix High Shikimate or chemical synthesis
4-Hydroxybenzoic acid -OH (position 4), -COOH Paraben precursors Very low Shikimate pathway

Natural Occurrence and Extraction

AHB is identified in plant extracts (e.g., Vitis vinifera stems, Berberis libanotica) via HPLC, but at lower abundances compared to gallic acid or 3,4-dihydroxy-5-methoxybenzoic acid . For example:

  • AHB : 0.54% area in Vitis vinifera aqueous extracts .
  • Gallic acid : 1.34% area in the same source .
  • 3,4-Dihydroxy-5-methoxybenzoic acid: Up to 239.3% area in Berberis libanotica ethyl acetate fractions .

Biological Activity

3-Amino-4-hydroxybenzoic acid (AHBA), a compound with the chemical formula C7_7H7_7NO3_3, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biotechnology. This article explores the biological activity of AHBA, focusing on its therapeutic potential, mechanisms of action, and production methods, supported by case studies and research findings.

Therapeutic Potential

Antiviral Activity Against HIV

One of the most notable biological activities of AHBA is its antiviral effect against HIV. Research has demonstrated that AHBA can inactivate HIV in human lymphocytes at a concentration as low as 0.5 mg/L without causing harm to the host cells. In a clinical context, patients treated with AHBA showed significant improvements in their health markers, including increased CD4 cell counts and weight gain, indicating an enhancement in immune function and overall health .

Table 1: Clinical Outcomes Following AHBA Treatment

Patient IDInitial Weight (kg)Weight After Treatment (kg)Initial CD4 Count (/mm³)CD4 Count After Treatment (/mm³)
B.N.4448200208
N.N.Unable to weighImproved mobilityNot measuredIncreased

The mechanism by which AHBA exerts its antiviral effects appears to involve direct interaction with viral components. It has been suggested that AHBA penetrates the cell membrane and targets HIV within the nucleus and cytoplasm, effectively neutralizing the virus . This ability to penetrate cellular barriers is crucial for its therapeutic efficacy.

Metabolic Engineering for Enhanced Production

In addition to its therapeutic applications, AHBA is also produced through biotechnological methods. A study indicated that Corynebacterium glutamicum can be genetically engineered to enhance the production of AHBA under oxygen-limited conditions. By manipulating metabolic pathways, researchers achieved an eightfold increase in AHBA yield when oxygen levels were restricted .

Table 2: Production Yield of AHBA Under Varying Oxygen Levels

Dissolved Oxygen Level (ppm)AHBA Concentration After 122h (g/L)
04.4
2.61.0
5.3Not significantly different

Case Studies

Case Study: Patient B.N.

B.N., a 30-year-old male with advanced HIV symptoms, was treated with 200 mg of AHBA three times daily for two weeks. His condition improved remarkably; he gained weight from 44 kg to 48 kg and his hemoglobin levels increased from 11.69% to 16%. Follow-up assessments indicated sustained health improvements over a year post-treatment .

Case Study: Patient N.N.

N.N., who presented severe symptoms and was unable to stand upon starting treatment, showed significant recovery within five days of AHBA administration. Her ability to perform daily activities returned, illustrating the compound's potential in restoring immune function and improving quality of life .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-amino-4-hydroxybenzoic acid, and how do they compare in yield and purity?

  • Answer : Traditional chemical synthesis involves condensation reactions using precursors like nitro derivatives followed by reduction (e.g., catalytic hydrogenation). Alternatively, enzymatic routes via the griI and griH genes in Streptomyces enable biosynthesis using l-aspartate-4-semialdehyde and dihydroxyacetone phosphate, yielding 3,4-AHBA without shikimate pathway dependency . Electrochemical polymerization via cyclic voltammetry in acidic or alkaline media (e.g., Na₂SO₄ solutions) is also effective for creating polymerized forms . Purity can be validated via HPLC or NMR, with enzymatic methods often reducing by-product formation compared to chemical routes.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Answer :

  • Structural confirmation : FTIR for functional groups (e.g., -COOH, -NH₂), UV-vis spectroscopy for conjugation analysis, and NMR (¹H/¹³C) for atomic environment mapping .
  • Morphology : SEM or TEM for surface and nanoparticle characterization .
  • Electrochemical properties : Cyclic voltammetry to assess redox activity across pH ranges (1.0–12.0) .
  • Thermal stability : TGA and DSC for decomposition profiles, critical for polymer applications .

Q. How does pH influence the electrochemical activity of poly(this compound)?

  • Answer : The polymer retains electroactivity in highly alkaline conditions (up to pH 12.0) due to synergistic stabilization by -COOH and -OH groups, which facilitate proton exchange and doping with anions like SO₄²⁻ . In contrast, polyaniline degrades above pH 4.0. Peak currents in cyclic voltammetry correlate linearly with scan rate square roots (5–150 mV/s), indicating diffusion-controlled redox processes .

Advanced Research Questions

Q. How can this compound be integrated into copolymer systems to enhance material properties?

  • Answer : Copolymerization with aniline (e.g., poly(aniline-co-3-amino-4-hydroxybenzoic acid)) improves conductivity and stability. Monomer ratios and applied potentials during cyclic voltammetry dictate copolymerization rates and film properties. Incorporation of 3,4-AHBA units introduces hydrophilic -OH/-COOH groups, enhancing solubility and enabling applications in biosensors or corrosion-resistant coatings . XPS and FTIR confirm successful doping with counterions (e.g., SO₄²⁻) during synthesis .

Q. What contradictions exist in reported data on this compound, and how can they be resolved?

  • Answer :

  • Molecular weight discrepancies : Some sources report 153.13 g/mol , others 153.14 g/mol . Cross-validation via high-resolution mass spectrometry (HRMS) is recommended.
  • Synthetic by-products : Chemical synthesis may yield isomers (e.g., 4-amino-3-hydroxybenzoic acid) due to regioselectivity challenges. Enzymatic routes (e.g., griI/griH system) reduce such issues .
  • Electrochemical performance : Variations in reported pH stability ranges (e.g., 1.0–12.0 vs. narrower ranges for similar polymers) require controlled testing in standardized electrolytes .

Q. What novel biosynthetic pathways exist for this compound, and how can they be optimized for scalable production?

  • Answer : The griI/griH-catalyzed pathway in Streptomyces combines l-aspartate-4-semialdehyde and dihydroxyacetone phosphate via aldol condensation, forming 2-amino-4,5-dihydroxy-6-one-heptanoic acid-7-phosphate, which GriH converts to 3,4-AHBA without redox cofactors . Heterologous expression in E. coli demonstrates feasibility for metabolic engineering. Optimization strategies include promoter tuning, substrate flux enhancement (e.g., CRISPRi for competing pathway suppression), and Mn²⁺ supplementation to boost GriH activity .

Q. How does this compound contribute to the thermal and mechanical performance of bio-based polymers?

  • Answer : When copolymerized with diacids and aliphatic diamines, 3,4-AHBA forms polybenzoxazole (PBO)-co-polybenzimidazole (PBI) films. These exhibit:

  • Thermal stability : Degradation temperatures exceeding 400°C, outperforming polyamide 11 and polylactic acid .
  • Mechanical strength : Tensile moduli >3 GPa due to rigid aromatic backbones and hydrogen bonding from -OH/-COOH groups .
  • Low dielectric constants : ~2.5–3.0, comparable to polyethylene, enabling use in microelectronics .

Q. Methodological Considerations

  • Data Validation : Cross-reference CAS registry numbers (1571-72-8 for 3,4-AHBA ) and purity checks via COA analysis (e.g., ≥97% purity criteria ).
  • Safety : While not classified as hazardous per OSHA , use PPE (gloves, goggles) due to irritant properties .
  • Storage : Room temperature in inert atmospheres to prevent oxidation; hydrochloride derivatives require moisture control .

Properties

IUPAC Name

3-amino-4-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MRBKRZAPGUCWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO3
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Related CAS

29692-06-6
Record name Benzoic acid, 3-amino-4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID60166212
Record name 3-Amino-4-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
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CAS No.

1571-72-8
Record name 3-Amino-4-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-nitrobenzoic acid (10 g, 1.0 eq) and 2 g Pd/C in 100 mL MeOH was stirred at rt under H2 (1 atm) overnight, and then filtered. The filtrate was concentrated under reduced pressure to afford the desired product (8.0 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 10.00 (brs, 1H), 7.19 (s, 1H), 7.07 (d, J=8.4 Hz, 1H), 6.67 (d, J=8.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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